N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17IN2OS/c17-13-8-6-11(7-9-13)14-10-21-16(18-14)19-15(20)12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAPXLIGPYETPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17IN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where an aryl iodide reacts with a boronic acid derivative in the presence of a palladium catalyst.
Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the coupling of the thiazole derivative with cyclohexanecarboxylic acid or its derivatives under appropriate reaction conditions.
Chemical Reactions Analysis
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different thiazole derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, making it a potential candidate for the development of new drugs.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to the modulation of biological processes. The iodophenyl group can enhance the compound’s binding affinity to its targets, while the cyclohexanecarboxamide moiety can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Thiazole Derivatives with Carboxamide Substituents
N4-Cyclohexanecarbonylsulfathiazole (33)
- Structure : Contains a sulfathiazole core with a cyclohexanecarboxamide group.
- Activity : Synthesized as an antitubercular agent, with a melting point of 227–228°C and distinct IR peaks (e.g., 1665 cm⁻¹ for CONH) .
- Comparison : Unlike the target compound, this derivative includes a sulfonamide group, which may alter solubility and bacterial target specificity.
- Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) Structure: Features a hydroxy-methoxyphenyl group on the thiazole ring. Activity: Acts as a non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 µM) and demonstrates anti-inflammatory effects . Comparison: The absence of iodine and presence of polar groups (hydroxy, methoxy) likely influence COX isoform selectivity compared to the iodophenyl-containing target compound.
Radiolabeled Cyclohexanecarboxamide Derivatives
- ¹¹C-ABP688 Structure: Contains a pyridinyl-ethynyl group attached to a cyclohexenone-oxime core. Activity: High-affinity mGluR5 antagonist (Kd = 1.7 nM), used for PET imaging in CNS studies . Comparison: While both compounds share a cyclohexane backbone, ¹¹C-ABP688’s radiolabeling (¹¹C) and pyridinyl substituent enable specific receptor targeting, whereas the iodophenyl group in the target compound may offer alternative labeling or binding properties.
- ¹⁸F-FCWAY and ¹⁸F-Mefway Structure: Both are cyclohexanecarboxamide derivatives with fluorinated aryl groups. Activity: Used for quantifying serotonin 1A (5-HT1A) receptors in humans .
Chlorophenyl and Heterocyclic Variants
- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Structure: Substituted with a chlorophenyl group and a morpholinoacetamide side chain. Application: Purity and synthesis data (95% purity, CAS# 338749-93-2) suggest its use in drug discovery pipelines . Comparison: The chlorophenyl group may confer distinct electronic effects compared to iodophenyl, affecting receptor interactions.
Key Structural and Pharmacological Differences
Biological Activity
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 254.34 g/mol
- Functional Groups : Thiazole, amide, aromatic iodophenyl
This compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Tumor Growth : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines through apoptosis induction and disruption of cell cycle progression.
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics.
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated its efficacy against several cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |
| A549 (Lung Cancer) | 3.8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 4.5 | ROS generation |
These findings indicate that the compound may act as a potent anticancer agent with a relatively low IC, suggesting high efficacy at low concentrations.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
These results highlight the compound's potential as a broad-spectrum antimicrobial agent.
Case Study 1: Antitumor Efficacy in Vivo
A study conducted on mice bearing xenografted tumors evaluated the in vivo efficacy of this compound. The treatment group showed a significant reduction in tumor volume compared to controls after four weeks of administration at a dosage of 10 mg/kg/day.
Case Study 2: Safety Profile Assessment
In a safety assessment involving repeated dosing in rats, no significant toxicological effects were observed at doses up to 20 mg/kg/day over a period of 28 days. This suggests a favorable safety profile, which is crucial for further development as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
